Brivaracetam (Racemate) - 357335-87-6

Brivaracetam (Racemate)

Catalog Number: EVT-1478920
CAS Number: 357335-87-6
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brivaracetam (BRV) is a synthetic chemical compound belonging to the racetam family of drugs. [] It is a racemate, meaning it exists as an equal mixture of two enantiomers: (R)-Brivaracetam and (S)-Brivaracetam. [] In scientific research, Brivaracetam serves as a valuable tool for investigating synaptic transmission and the mechanisms of epilepsy. [] Its high affinity for the synaptic vesicle protein 2A (SV2A) makes it particularly useful in studying the role of SV2A in neuronal excitability. [, ]

Synthesis Analysis

Several synthetic approaches to Brivaracetam have been explored, highlighting its significance in pharmaceutical research. [] One common method utilizes a multistep process starting with (R)-2-propylsuccinic acid 4-tert-butyl ester, a chiral intermediate. [] This intermediate can be synthesized through enzymatic resolution of the racemic mixture using a lipase, such as lipase M16 from Aspergillus oryzae WZ007. [] Further chemical transformations, involving amide bond formation and deprotection steps, lead to the final product, Brivaracetam. [, ]

Molecular Structure Analysis

Brivaracetam's molecular structure consists of a pyrrolidone ring core, similar to other racetam drugs. [] It is characterized by a specific three-dimensional arrangement of atoms due to its chiral centers. [] Structural analysis using techniques like X-ray crystallography can provide detailed information about bond lengths, angles, and spatial orientation of atoms within the molecule. [, ] Such analyses are crucial for understanding the interaction of Brivaracetam with its target protein, SV2A.

Mechanism of Action

Brivaracetam acts primarily by binding to synaptic vesicle protein 2A (SV2A) in the brain. [, , , , ] This binding is highly selective and with a significantly greater affinity than its analog, Levetiracetam. [, , ] Although the exact mechanism by which SV2A binding exerts antiepileptic effects is not fully elucidated, studies suggest that Brivaracetam may modulate neurotransmitter release, potentially by altering vesicle trafficking and exocytosis. [, , ] Additionally, Brivaracetam has demonstrated an ability to inhibit certain ionic currents, including M-type K+ current, delayed-rectifier K+ current, and voltage-gated Na+ current, contributing to its influence on neuronal excitability. []

Physical and Chemical Properties Analysis

Brivaracetam is a white to off-white powder with good solubility in water and other polar solvents. [, ] Its lipophilic nature allows it to readily cross the blood-brain barrier, resulting in rapid brain penetration. [, , ] This property is crucial for its fast onset of action. []

Applications
  • Investigating Synaptic Transmission: Brivaracetam's high affinity and selectivity for SV2A make it a valuable tool for studying synaptic vesicle dynamics and neurotransmitter release. [, , ] By using labeled Brivaracetam, researchers can visualize and quantify SV2A distribution and trafficking within neurons, providing insights into the molecular mechanisms underlying synaptic plasticity and neurotransmission. []
  • Epilepsy Research: Brivaracetam serves as a pharmacological tool to induce and study epileptic seizures in animal models. [, ] Researchers can investigate the effects of Brivaracetam on seizure susceptibility, seizure severity, and the development of epilepsy. [, ] This knowledge aids in understanding the pathophysiology of epilepsy and developing new therapeutic strategies.
  • Drug Development: Brivaracetam's success as an antiepileptic drug has sparked interest in developing other SV2A ligands for treating epilepsy and other neurological disorders. [] By studying the structure-activity relationships of Brivaracetam and its analogs, researchers aim to design and synthesize novel compounds with improved efficacy, pharmacokinetic properties, and safety profiles. [, , , ]
Future Directions
  • Elucidating the Precise Mechanism of Action: While Brivaracetam's binding to SV2A is well-established, the exact downstream signaling pathways and molecular events leading to its antiepileptic effects require further investigation. [, ] Understanding these mechanisms in greater detail could facilitate the development of more targeted and effective therapies for epilepsy.
  • Exploring Potential Therapeutic Applications beyond Epilepsy: Given its influence on synaptic transmission and neuronal excitability, Brivaracetam holds potential therapeutic applications in other neurological and psychiatric disorders, such as anxiety, depression, and neurodegenerative diseases. [, ] Preclinical and clinical studies are warranted to explore these possibilities.
  • Developing Novel Drug Delivery Systems: To optimize Brivaracetam's therapeutic efficacy and minimize potential side effects, research can focus on developing novel drug delivery systems that allow for targeted delivery to the brain and sustained release of the drug. [] This could potentially reduce the required dosage and improve patient compliance.

Levetiracetam

    Compound Description: Levetiracetam (LEV) is a widely used antiepileptic drug (AED) known for its efficacy in treating various seizure types. It acts by binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein found in brain cells, and modulating neurotransmitter release. Levetiracetam is recognized for its generally favorable tolerability profile and pharmacokinetic properties, making it a first-line treatment option for epilepsy. [, , , , , , , , , , ]

    Relevance: Levetiracetam is the parent compound of Brivaracetam (Racemate). Brivaracetam was developed as a more potent and selective analog of Levetiracetam, aiming for enhanced efficacy and potentially improved tolerability. Structurally, Brivaracetam retains the pyrrolidone core characteristic of Levetiracetam but incorporates additional chemical moieties that enhance its binding affinity for SV2A. [, , , , ]

Perampanel

    Compound Description: Perampanel (PER) is a relatively new antiepileptic drug that works differently from Brivaracetam. It selectively blocks AMPA receptors, a type of glutamate receptor in the brain, thereby reducing neuronal excitability. Perampanel has been approved for treating various seizure types, including focal and generalized seizures. [, , ]

    Relevance: Perampanel is often compared to Brivaracetam in clinical practice and research as both are third-generation antiepileptic drugs used as adjunctive treatments for focal seizures. Although they share the therapeutic indication of focal seizures, their mechanisms of action differ. While Brivaracetam targets SV2A, Perampanel acts on AMPA receptors. This distinction highlights the diverse pharmacological approaches to treating epilepsy. [, , ]

(R,S)-methyl 2-propylsuccinate 4-tert-butyl ester

  • Compound Description: (R,S)-methyl 2-propylsuccinate 4-tert-butyl ester is a racemic compound used as a key intermediate in the synthesis of Brivaracetam. []
  • Relevance: (R,S)-methyl 2-propylsuccinate 4-tert-butyl ester serves as the starting point for introducing chirality into the Brivaracetam structure during its chemical synthesis. One enantiomer of this compound is selectively transformed into Brivaracetam, while the other enantiomer is discarded or recycled. []

(R)-2-propylsuccinic acid 4-tert-butyl ester

  • Compound Description: (R)-2-propylsuccinic acid 4-tert-butyl ester is a chiral intermediate in the synthesis of Brivaracetam. It is the enantiomerically pure form of 2-propylsuccinic acid 4-tert-butyl ester, possessing the (R) configuration at the chiral center. []
  • Relevance: (R)-2-propylsuccinic acid 4-tert-butyl ester is a crucial precursor in the multistep synthesis of Brivaracetam. Its preparation often involves the enzymatic resolution of the racemic mixture, (R,S)-methyl 2-propylsuccinate 4-tert-butyl ester, using a lipase enzyme. The lipase selectively hydrolyzes the undesired enantiomer, leaving the (R)-2-propylsuccinic acid 4-tert-butyl ester for further chemical transformations to yield Brivaracetam. []

(R,S)-Brivaracetam, (R,R)-Brivaracetam, and (S,S)-Brivaracetam

  • Compound Description: These three compounds are stereoisomeric impurities of Brivaracetam. They are formed during chemical synthesis due to the presence of chiral centers in the Brivaracetam molecule. []
  • Relevance: The presence of these stereoisomers as impurities can impact the purity, safety, and efficacy of the final drug product. Therefore, monitoring and controlling their levels during Brivaracetam synthesis and formulation are crucial for ensuring the quality and consistency of the medication. []

Alkaline Hydrolytic Degradation Product of Brivaracetam

  • Compound Description: This compound is a degradation product of Brivaracetam that is generated under alkaline hydrolysis conditions. []
  • Relevance: Understanding the degradation pathways and identifying the degradation products of Brivaracetam, such as the alkaline hydrolytic degradation product, are crucial for developing stable formulations and storage conditions for the drug. By understanding how Brivaracetam degrades, scientists can optimize its formulation to minimize degradation, maintain its efficacy, and ensure its safety over time. []

Properties

CAS Number

357335-87-6

Product Name

Brivaracetam (Racemate)

Molecular Formula

C11H20N2O2

Molecular Weight

212.29

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.